1-Acetyl-3,5-dimethyl-4-(pyrrolidinylsulfonyl)pyrazole
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Overview
Description
1-Acetyl-3,5-dimethyl-4-(pyrrolidinylsulfonyl)pyrazole is a heterocyclic compound that features a pyrazole ring substituted with acetyl, dimethyl, and pyrrolidinylsulfonyl groups. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Acetyl-3,5-dimethyl-4-(pyrrolidinylsulfonyl)pyrazole typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of substituted aromatic aldehydes with tosylhydrazine, followed by cycloaddition with terminal alkynes . The reaction conditions often involve the use of solvents like ethanol or acetic acid and catalysts to facilitate the cyclization and addition reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of green chemistry principles, including solvent-free reactions and recyclable catalysts, are often employed to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-Acetyl-3,5-dimethyl-4-(pyrrolidinylsulfonyl)pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrazole ring or the acetyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often involve halogenating agents or nucleophiles under acidic or basic conditions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonyl group can yield sulfoxides or sulfones, while reduction can produce sulfides .
Scientific Research Applications
1-Acetyl-3,5-dimethyl-4-(pyrrolidinylsulfonyl)pyrazole has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 1-Acetyl-3,5-dimethyl-4-(pyrrolidinylsulfonyl)pyrazole involves its interaction with specific molecular targets and pathways. The pyrazole ring can engage in hydrogen bonding and π-π interactions, influencing its binding affinity to enzymes or receptors. The sulfonyl group can participate in redox reactions, modulating the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
1-Cyanoacetyl-3,5-dimethylpyrazole: Known for its use in cyanoacetylation reactions and as a building block for heterocyclic synthesis.
3,5-Dimethylpyrazole: A simpler analog used in various organic synthesis applications.
Uniqueness
1-Acetyl-3,5-dimethyl-4-(pyrrolidinylsulfonyl)pyrazole stands out due to the presence of the pyrrolidinylsulfonyl group, which imparts unique chemical and biological properties. This group enhances the compound’s solubility, reactivity, and potential for forming hydrogen bonds, making it a valuable scaffold in medicinal chemistry .
Properties
IUPAC Name |
1-(3,5-dimethyl-4-pyrrolidin-1-ylsulfonylpyrazol-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O3S/c1-8-11(9(2)14(12-8)10(3)15)18(16,17)13-6-4-5-7-13/h4-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYPJFKAJWLCEBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(=O)C)C)S(=O)(=O)N2CCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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